4-(Phenylthio)benzoic acid

Descripción general

Descripción

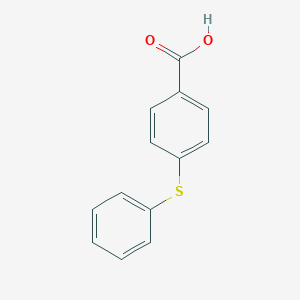

4-(Phenylthio)benzoic acid is an organic compound with the molecular formula C13H10O2S. It is characterized by a benzoic acid moiety substituted with a phenylthio group at the para position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)benzoic acid typically involves the reaction of methyl 4-(phenylthio)benzoate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water. The reaction is carried out at room temperature for about 4 hours, followed by neutralization with concentrated hydrochloric acid and extraction with ethyl acetate. The organic phase is then dried and concentrated to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Phenylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Thiol or amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(Phenylthio)benzoic acid serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their therapeutic effects, particularly in the following areas:

- Antimycobacterial Activity : Research has shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. For instance, certain synthesized hydrazones derived from this acid demonstrated IC values indicating potent antimycobacterial effects .

- Anti-inflammatory and Analgesic Effects : The compound is utilized in developing drugs targeting inflammation and pain relief. Its ability to modulate biochemical pathways makes it a candidate for further exploration in drug formulation .

- Antioxidant Properties : Due to its antioxidant capabilities, 4-(phenylthio)benzoic acid is being explored for use in formulations aimed at skin protection and overall health enhancement .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and protein interactions. The compound's functional groups facilitate binding with various biological targets, which aids researchers in understanding cellular processes and potential therapeutic targets.

- Enzyme Inhibition Studies : The compound has been used to explore its effects on enzymes involved in metabolic pathways, providing insights into new therapeutic strategies for diseases .

Material Science

The unique properties of this compound make it valuable in material science, particularly in the development of advanced materials.

- Polymer Development : Its functional groups can enhance the properties of polymers, leading to materials with improved mechanical strength and thermal stability .

- Dyes and Pigments : The compound is also utilized in producing specialty chemicals, including dyes and pigments, due to its ability to impart color and stability to materials.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying other compounds.

- Reagent for Complex Mixtures : It aids in the analysis of complex mixtures by facilitating the identification of specific components through various analytical methods such as chromatography and spectroscopy .

Table 1: Summary of Research Find

Mecanismo De Acción

The mechanism of action of 4-(Phenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes such as α-amylase and α-glycosidase, which are involved in carbohydrate metabolism . This inhibition can lead to potential antidiabetic effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

- 4-(Phenylsulfanyl)benzoic acid

- 4-Carboxydiphenyl thioether

- 4-(Phenylthio)benzaldehyde

Comparison: 4-(Phenylthio)benzoic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a phenylthio group. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs. For example, while 4-(Phenylsulfanyl)benzoic acid shares a similar structure, the presence of the phenylthio group in this compound can lead to different reactivity and applications .

Actividad Biológica

4-(Phenylthio)benzoic acid (PTBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the key findings related to the biological activity of PTBA, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a phenylthio group attached to a benzoic acid moiety. Its chemical formula is and it has a molecular weight of 246.28 g/mol. The structural features contribute to its unique reactivity and biological properties.

Research indicates that PTBA functions primarily as a histone deacetylase (HDAC) inhibitor. HDACs play crucial roles in regulating gene expression through the modification of histones, which can impact various cellular processes including differentiation and proliferation. PTBA has been shown to expand renal progenitor cell populations in zebrafish models by inhibiting HDAC activity, which is essential for kidney organogenesis .

Inhibition of HDAC Activity

- In vitro Studies : PTBA demonstrated concentration-dependent inhibition of HDACs in HeLa cell extracts, leading to increased levels of hyperacetylated histones .

- In vivo Studies : Treatment with PTBA in zebrafish embryos resulted in enhanced expression of renal progenitor markers, suggesting its potential as a therapeutic agent for kidney regeneration .

Antimycobacterial Activity

Recent studies have explored the antimycobacterial properties of PTBA derivatives. For instance, derivatives like 2-(phenylthio)benzoylarylhydrazones were synthesized and tested against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory effects with IC90 values below 10 µg/mL . This suggests that modifications to the phenylthio structure can enhance activity against tuberculosis.

Comparative Biological Activity

To contextualize the activity of PTBA, it is beneficial to compare it with similar compounds:

Case Studies and Research Findings

Several studies have highlighted the potential applications of PTBA:

- Kidney Regeneration : A study demonstrated that PTBA could promote renal progenitor cell expansion through HDAC inhibition, suggesting its use in regenerative medicine .

- Antimycobacterial Studies : The synthesis of new derivatives showcasing enhanced activity against M. tuberculosis indicates that structural modifications can lead to more effective antimycobacterial agents .

- Antioxidant and Anti-diabetic Activities : Related compounds have shown promise in anti-diabetic and antioxidant activities, indicating a broader therapeutic potential for phenylthio derivatives .

Propiedades

IUPAC Name |

4-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVDYSYXLKRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212440 | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-24-3 | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Phenylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ9U5B968X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.